Fmoc-3,4,5-trimethoxyl-L-phenylalanine
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Overview
Description
Fmoc-3,4,5-trimethoxyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3,4,5-trimethoxyl-L-phenylalanine. This protecting group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4,5-trimethoxyl-L-phenylalanine typically involves the protection of the amino group of 3,4,5-trimethoxyl-L-phenylalanine with the Fmoc group. This can be achieved by reacting 3,4,5-trimethoxyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the Fmoc protection and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4,5-trimethoxyl-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: DIC and HOBt are frequently used as coupling reagents in peptide synthesis.
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-3,4,5-trimethoxyl-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology and Medicine
In biological and medical research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as potential therapeutic agents or as tools to study protein-protein interactions .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-3,4,5-trimethoxyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Similar to Fmoc-3,4,5-trimethoxyl-L-phenylalanine but lacks the methoxy groups on the phenyl ring.
Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of three methoxy groups on the phenyl ring. These methoxy groups can influence the compound’s reactivity and solubility, making it distinct from other Fmoc-protected amino acids .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO7/c1-32-23-13-16(14-24(33-2)25(23)34-3)12-22(26(29)30)28-27(31)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13-14,21-22H,12,15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYXJFNOVGJURH-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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